molecular formula C23H23N5O3S2 B2522672 2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide CAS No. 1021096-06-9

2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide

Cat. No. B2522672
CAS RN: 1021096-06-9
M. Wt: 481.59
InChI Key: LDAGAEZSHVKZMG-UHFFFAOYSA-N
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Description

The compound 2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide is a novel molecule that falls within the class of thiazolo[4,5-d]pyridazines. These compounds are of significant interest due to their potential biological activities, particularly as antimicrobial agents. The structure of this compound suggests that it may contain several pharmacophores, such as morpholino and phenethylacetamide groups, which could contribute to its biological activity.

Synthesis Analysis

The synthesis of related thiazolo[4,5-d]pyridazine compounds has been reported in the literature. For instance, the reaction of 2R 5 Oxo 5 H 6EthylCarboxilate 7-phenyl-1,3,4-thiadiazolo-[3,2-a]pyrimidine with morpholin leads to the formation of 2-R5-oxo 5-H 6-Carbomorpholin 7-phenyl 1,3,4-thiadiazolo-[3,2-a] pyrimidine compounds . Although the exact synthesis of 2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide is not detailed, it is likely that similar synthetic strategies could be employed, involving key steps such as cyclization and functionalization of the core structure.

Molecular Structure Analysis

The molecular structure of thiazolo[4,5-d]pyridazine derivatives is characterized by the presence of a thiazolo[4,5-d]pyridazine core, which is a bicyclic system containing nitrogen and sulfur atoms. This core is often functionalized with various substituents that can influence the compound's biological activity. In the case of the compound , the presence of a morpholino group and a phenethylacetamide moiety suggests a complex molecular architecture that could be elucidated using techniques such as NMR and IR spectroscopy .

Chemical Reactions Analysis

Thiazolo[4,5-d]pyridazine derivatives can undergo a variety of chemical reactions, depending on the functional groups present. The reactivity of such compounds typically involves the formation or modification of heterocyclic rings, as well as the introduction of substituents through nucleophilic substitution or addition reactions. The specific chemical reactions that 2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide might undergo are not detailed, but it is reasonable to assume that it would share similar reactivity patterns with its analogs .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[4,5-d]pyridazine derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application as a drug. The presence of different functional groups can also affect the compound's ability to interact with biological targets, which is crucial for its antimicrobial activity. The exact properties of 2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide would need to be determined experimentally, but it is anticipated that the compound would display a broad spectrum of antibacterial activity, as observed with related compounds .

Scientific Research Applications

Synthesis and Biological Activities

The synthesis of novel thiazolo[4,5-d]pyridazine derivatives, including compounds with structures similar to the specified chemical, has been extensively studied. These compounds have been synthesized to explore their potential biological activities. For instance, a series of novel 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl(α-furoyl or α-thienyl)-[1,3]thiazolo[4,5-d]pyridazinones were synthesized and tested for their in vivo analgesic and anti-inflammatory activities, characterized by various spectroscopy techniques (Demchenko et al., 2015). Additionally, research has revealed that certain thiazolo[4,5-d]pyridazines display significant antimicrobial activity, with some compounds showing greater inhibitory effects on Gram-positive strains compared to Gram-negative ones, as well as notable activity against Candida albicans (Faidallah et al., 2013).

Anticancer and Antimicrobial Properties

Investigations into the anticancer properties of related compounds have also been reported. For example, analogues of (dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one demonstrated significant potential in inhibiting DNA-dependent protein kinase (DNA-PK), a key enzyme involved in DNA repair processes in cancer cells. These compounds have shown to potentiate the cytotoxicity of ionizing radiation in vitro, suggesting a promising avenue for enhancing radiotherapy effectiveness (Cano et al., 2013).

Moreover, the antimicrobial evaluation of certain 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides has highlighted their potential as active agents against a selection of microbial species, indicating a less toxic profile suitable for further biological application trials (Gul et al., 2017).

properties

IUPAC Name

2-(2-morpholin-4-yl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S2/c29-18(24-9-8-16-5-2-1-3-6-16)15-28-22(30)20-21(19(26-28)17-7-4-14-32-17)33-23(25-20)27-10-12-31-13-11-27/h1-7,14H,8-13,15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAGAEZSHVKZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NCCC4=CC=CC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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